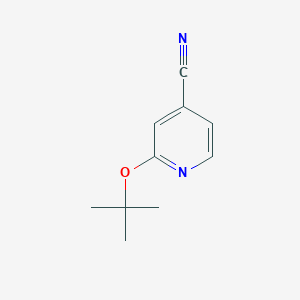
2-(Tert-butoxy)pyridine-4-carbonitrile
Overview
Description
“2-(Tert-butoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butoxy)pyridine-4-carbonitrile” is characterized by the presence of a pyridine ring with a tert-butoxy group and a carbonitrile group attached . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“2-(Tert-butoxy)pyridine-4-carbonitrile” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data.Scientific Research Applications
Organic Synthesis and Reactivity
- Reactivity of Oximino Compounds : Anti-oximes of 2-pyridylacetic acid esters, related to the core structure of 2-(Tert-butoxy)pyridine-4-carbonitrile, demonstrate rapid transformation to pyridine-2-carbonitrile under various conditions, highlighting the reactivity of similar compounds in synthetic pathways (Kim, Lantrip, & Fuchs, 2001).
Polymer Chemistry
- Synthesis of Polyamides : Compounds related to 2-(Tert-butoxy)pyridine-4-carbonitrile have been used to synthesize new polyamides with flexible ether linkages, demonstrating the utility of such compounds in developing materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Catalysis
- Cobalt(II)-mediated Synthesis : The oxidative cyclization of certain precursors in the presence of cobalt(II) leads to the efficient synthesis of complex structures, suggesting that related compounds may serve as intermediates or ligands in catalytic processes to achieve desired chemical transformations (Garza-Ortiz et al., 2013).
Materials Science
- Ligand Design and Molecular Engineering : The structural analysis and coordination behavior of certain bis(ether-carboxylic acid) compounds underscore their significance in designing new materials and exploring their interactions at the molecular level, which could be relevant for similar nitrogen-containing compounds (Schmidt, Shultz, Martín, & Boyle, 2010).
Safety and Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGWHOKZRAFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)





![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)


![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
